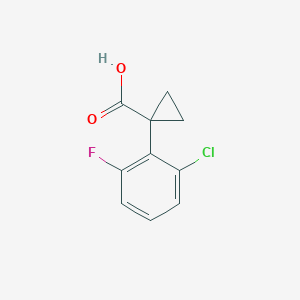
1,3-diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a useful research compound. Its molecular formula is C19H23BrO6 and its molecular weight is 427.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with catalases . Catalases are common enzymes found in nearly all living organisms exposed to oxygen, where they function to catalyze the decomposition of hydrogen peroxide to water and oxygen.
Mode of Action
It is known that bromine-containing compounds can act as sources of bromine, which is equivalent to hypobromous acid (hobr)
Biochemical Pathways
Given the potential interaction with catalases, it could be inferred that the compound might influence the breakdown of hydrogen peroxide within cells . This could potentially affect various biochemical pathways where hydrogen peroxide is involved, such as cellular oxidative stress responses.
Result of Action
If the compound does indeed interact with catalases and influence the breakdown of hydrogen peroxide, it could potentially modulate cellular responses to oxidative stress .
Propiedades
Número CAS |
1803584-78-2 |
|---|---|
Fórmula molecular |
C19H23BrO6 |
Peso molecular |
427.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



